
(3,3,3-trifluoropropyl)magnesium bromide
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Overview
Description
(3,3,3-Trifluoropropyl)magnesium bromide is a Grignard reagent with the molecular formula C₃H₅F₃MgBr. It is typically prepared as a 0.5 M solution in tetrahydrofuran (THF) and is used in organic synthesis for introducing the 3,3,3-trifluoropropyl group into target molecules . The trifluoromethyl (CF₃) substituent imparts strong electron-withdrawing effects, which influence the reagent’s nucleophilicity and stability. Its CAS number is 1308650-53-4, and it has applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties of fluorine-containing groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,3,3-Trifluoropropyl)magnesium bromide is typically synthesized by reacting 3,3,3-trifluoropropyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion.
Catalysts: Sometimes iodine is used to activate the magnesium metal.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification steps: To remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trifluoropropyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: 2-Methyltetrahydrofuran, tetrahydrofuran.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Substituted Alkanes: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Scientific Research Applications
(3,3,3-Trifluoropropyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: For forming carbon-carbon bonds in complex molecule synthesis.
Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: For the preparation of fluorinated materials with unique properties.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism by which (3,3,3-Trifluoropropyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoropropyl group enhances the nucleophilicity of the Grignard reagent, allowing it to react with a wide range of electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic centers, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Structural Analogs: Grignard Reagents
Grignard reagents with alkyl or aryl substituents are compared below based on molecular structure, reactivity, and applications.
Key Observations :
- Reactivity : The CF₃ group in this compound reduces nucleophilicity compared to ethyl or cyclopropyl analogs, making it selective for less electrophilic substrates .
- Solubility : Unlike ethylmagnesium bromide (ether-based), trifluoropropyl and phenylpropyl analogs are often stabilized in THF, which coordinates strongly with Mg²⁺ .
- Applications : The trifluoropropyl derivative is favored in fluorinated drug synthesis (e.g., protease inhibitors), while phenylpropyl variants are used in cross-coupling reactions .
Non-Grignard Compounds with Similar Substituents
Compounds containing trifluoropropyl or brominated alkyl chains exhibit divergent reactivity due to differing bonding environments.
Key Observations :
- Chemical Behavior: Phosphonium and ammonium salts (e.g., ) are ionic and non-nucleophilic, unlike Grignard reagents. They are used in catalysis or as intermediates in Wittig reactions.
- Fluorine Effects : The CF₃ group in silane derivatives () improves thermal and chemical resistance, whereas in Grignard reagents, it modulates electronic properties .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (3,3,3-trifluoropropyl)magnesium bromide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting 3,3,3-trifluoropropyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions . Key parameters include:
- Temperature : Maintain 40–50°C to activate magnesium without solvent decomposition.
- Solvent : THF enhances reactivity due to its ability to stabilize Grignard intermediates .
- Molar ratios : A 1:1.1 molar ratio of halide to magnesium minimizes unreacted starting material.
- Purity control : Use titration (e.g., Gilman test) to confirm active Grignard formation .
Table 1 : Comparison of Reaction Parameters for Analogous Grignard Reagents
Compound | Solvent | Temperature (°C) | Yield (%) | Purity (NMR) |
---|---|---|---|---|
3-Methoxyphenylmagnesium bromide | THF | 45 | 85 | 98% |
Benzylmagnesium bromide | Diethyl ether | 35 | 78 | 95% |
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure, which deactivates Grignard reagents .
- Waste disposal : Quench excess reagent with isopropanol or dry ice, followed by neutralization with dilute HCl. Store waste in labeled containers for professional disposal .
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to mitigate flammability and skin corrosion risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the stability of this compound in complex coupling reactions?
- Methodological Answer : Stability is influenced by solvent choice, temperature, and additive use:
- Solvent effects : Replace THF with 2-methyltetrahydrofuran (2-MeTHF) to reduce peroxide formation and extend reagent shelf life .
- Low-temperature kinetics : Conduct reactions at −20°C to suppress side reactions (e.g., β-hydride elimination) .
- Additives : Introduce 1–2 mol% of LiCl to increase nucleophilicity and reaction selectivity .
Table 2 : Stability Data for Grignard Reagents in Different Solvents
Solvent | Half-life (h, 25°C) | Decomposition Pathway |
---|---|---|
THF | 12 | Oxidation/Moisture degradation |
2-MeTHF | 36 | Reduced peroxide formation |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its reaction products?
- Methodological Answer :
- NMR spectroscopy : Use 19F NMR to track fluorine environments (δ = −60 to −70 ppm for CF3 groups) and confirm reagent integrity .
- GC-MS : Analyze volatile byproducts (e.g., hydrocarbons) using a DB-5MS column and electron ionization .
- Titration : Quantify active Grignard content via biphasic titration with standardized iodine solutions .
Q. How do steric and electronic effects of the CF3 group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric hindrance : The trifluoromethyl group reduces nucleophilic attack at the β-carbon, favoring α-selective additions .
- Electronic effects : Strong electron-withdrawing CF3 groups increase the electrophilicity of intermediates, accelerating reactions with ketones or esters.
- Case study : In reactions with benzaldehyde, the CF3 group improves yield (92%) compared to non-fluorinated analogs (75%) due to enhanced Lewis acidity .
Q. Troubleshooting & Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for this compound-mediated syntheses?
- Methodological Answer :
- Parameter validation : Replicate literature conditions exactly, including solvent drying (e.g., THF over Na/benzophenone) and magnesium activation (e.g., iodine etching) .
- Byproduct analysis : Use 1H NMR to identify common contaminants like protonated byproducts (δ = 1.2–1.5 ppm for CH2 groups) .
- Statistical optimization : Apply Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and stoichiometry .
Q. Theoretical & Mechanistic Considerations
Q. What computational methods can predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
Properties
Molecular Formula |
C3H4BrF3Mg |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
magnesium;1,1,1-trifluoropropane;bromide |
InChI |
InChI=1S/C3H4F3.BrH.Mg/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
VOCGUKMSRQYJGH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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